(RS)-3,5-DHPG
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Overview
Description
(RS)-3,5-Dihydroxyphenylglycine is a chemical compound known for its role as a selective agonist for metabotropic glutamate receptors. These receptors are involved in various neurological processes, making (RS)-3,5-Dihydroxyphenylglycine a compound of interest in neuroscience research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (RS)-3,5-Dihydroxyphenylglycine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3,5-dihydroxybenzaldehyde and glycine.
Condensation Reaction: The 3,5-dihydroxybenzaldehyde undergoes a condensation reaction with glycine in the presence of a suitable catalyst.
Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain pure (RS)-3,5-Dihydroxyphenylglycine.
Industrial Production Methods: In an industrial setting, the production of (RS)-3,5-Dihydroxyphenylglycine may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: (RS)-3,5-Dihydroxyphenylglycine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones.
Reduction: Reduction reactions can convert it into different hydroxy derivatives.
Substitution: It can undergo substitution reactions where the hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like acyl chlorides or alkyl halides are used under acidic or basic conditions.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Various hydroxy derivatives.
Substitution: Compounds with different functional groups replacing the hydroxyl groups.
Scientific Research Applications
(RS)-3,5-Dihydroxyphenylglycine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its effects on metabotropic glutamate receptors in various biological systems.
Medicine: Investigated for potential therapeutic applications in neurological disorders.
Industry: Utilized in the development of pharmaceuticals and as a chemical intermediate in various industrial processes.
Mechanism of Action
(RS)-3,5-Dihydroxyphenylglycine exerts its effects by selectively activating metabotropic glutamate receptors. These receptors are involved in modulating synaptic transmission and neuronal excitability. The activation of these receptors leads to various downstream signaling pathways that influence neurological functions.
Comparison with Similar Compounds
L-Glutamate: The natural ligand for metabotropic glutamate receptors.
Quisqualic Acid: Another agonist for metabotropic glutamate receptors.
(S)-3,5-Dihydroxyphenylglycine: The enantiomer of (RS)-3,5-Dihydroxyphenylglycine with different stereochemistry.
Uniqueness: (RS)-3,5-Dihydroxyphenylglycine is unique due to its selective agonist activity for metabotropic glutamate receptors, making it a valuable tool in neuroscience research for studying these receptors’ functions and potential therapeutic applications.
Properties
CAS No. |
19641-83-9 |
---|---|
Molecular Formula |
C8H9NO4 |
Molecular Weight |
183.16 |
Synonyms |
2-amino-2-(3,5-dihydroxyphenyl)acetic acid |
Origin of Product |
United States |
Q1: How does (RS)-3,5-DHPG interact with its target and what are the downstream effects?
A1: this compound acts as a selective agonist for group I mGluRs, primarily targeting mGluR1 and mGluR5 subtypes [, ]. Activation of these receptors, which are G protein-coupled receptors, typically leads to the stimulation of phospholipase C, ultimately increasing intracellular calcium levels and activating various downstream signaling pathways []. This activation plays a role in synaptic plasticity, neuronal excitability, and other physiological processes.
Q2: Does this compound affect seizure activity differently depending on the experimental conditions?
A2: Research suggests that this compound may exert contrasting effects on seizure activity depending on the specific experimental setup. In a study involving a disinhibited CA1 minislice model [], this compound surprisingly prevented the induction and reversed a specific component of seizure-like activity through a mechanism independent of group I mGluRs. This finding highlights the complex and context-dependent actions of this compound on neuronal excitability.
Q3: Does this compound play a role in the anticonvulsant effects of other compounds?
A3: Interestingly, this compound was found to antagonize the anticonvulsant effect of (RS)-1-aminoindan-1,5-dicarboxylic acid (AIDA) in a study investigating pentetrazol-induced kindled seizures in mice []. This suggests that the activation of group I mGluRs by this compound might counteract the anticonvulsant mechanism of AIDA, potentially involving GABAergic pathways.
Q4: Are there any known differences in the effects of this compound across different brain regions?
A4: While research often focuses on specific brain regions, one study examining high-affinity GTPase activity found that this compound did not show significant activity in rat hippocampal and striatal membranes []. This suggests that the effects of this compound might be brain region-specific and highlights the importance of considering the anatomical context when studying this compound.
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